REACTION_CXSMILES
|
[N+:1]([CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=[O:2].[F:15]F>>[CH2:8]([O:7][C:5](=[O:6])[C:4]([F:15])([N+:1]([O-:3])=[O:2])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:9]
|
Name
|
diethyl nitromalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
|
Name
|
diethylnitromalonate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)[N+](=O)[O-])=O
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)([N+](=O)[O-])F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |